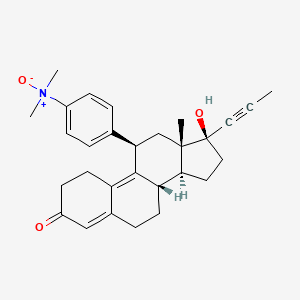
Mifepristone N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mifepristone N-Oxide is a derivative of mifepristone, a well-known antiprogestogen and antiglucocorticoid compound. This compound retains the core structure of mifepristone but includes an additional N-oxide functional group. This modification can influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Mifepristone N-Oxide can be synthesized through the oxidation of mifepristone. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as titanium silicalite (TS-1) or rhenium-based catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety . These methods ensure consistent product quality and yield.
化学反应分析
Reduction Reactions
The N-oxide group undergoes reduction to regenerate mifepristone:
Reduction is critical for reversing pharmacological activity or studying metabolite pathways.
Nucleophilic Substitution
The electrophilic nitrogen in Mifepristone N-Oxide participates in substitution reactions:
-
Example : Reaction with thiols (e.g., glutathione) under physiological conditions, forming covalent adducts.
-
Significance : May explain detoxification pathways or cellular toxicity mechanisms .
Oxidative Transformations
-
Outcome : Cleavage of the steroid backbone or hydroxylation at adjacent carbons.
Stability and Degradation
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.
-
Thermal Stability : Decomposes above 85–87°C, releasing nitric oxide (NO) derivatives .
Comparative Reactivity Table
| Reaction Type | Mifepristone | This compound |
|---|---|---|
| Reduction | Not applicable | Reverts to mifepristone |
| Oxidation | Forms N-oxide | Resists further oxidation |
| Nucleophilic Attack | Low reactivity | High at N-oxide site |
Key Findings from Literature:
科学研究应用
Mifepristone N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its effects on cellular processes and gene expression.
作用机制
Mifepristone N-Oxide exerts its effects by interacting with progesterone and glucocorticoid receptors. The N-oxide functional group can enhance the compound’s binding affinity and selectivity for these receptors. This interaction leads to the inhibition of progesterone and glucocorticoid signaling pathways, resulting in various biological effects such as the induction of uterine contractions and modulation of immune responses .
相似化合物的比较
Similar Compounds
Mifepristone: The parent compound, known for its antiprogestogen and antiglucocorticoid activities.
N-Demethyl Mifepristone: A metabolite of mifepristone with similar biological activities.
Selective Progesterone Receptor Modulators (SPRM): Compounds like asoprisnil that have mixed agonist-antagonist properties.
Uniqueness
Mifepristone N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and selectivity for target receptors, making it a valuable compound for research and therapeutic applications .
生物活性
Mifepristone N-Oxide is a derivative of Mifepristone, known for its antiprogestational and antiglucocorticoid properties. The addition of an N-oxide group enhances its pharmacological profile, making it a compound of interest in various therapeutic contexts, particularly in reproductive health and oncology.
This compound has the chemical formula C29H35N2O3 and exhibits biological activities that mirror its parent compound, Mifepristone. Its primary mechanism involves acting as a progesterone receptor antagonist , which inhibits the effects of progesterone in target tissues. This action is crucial in conditions where progesterone plays a significant role, such as pregnancy and certain cancers. Additionally, this compound demonstrates antiglucocorticoid activity , potentially useful in managing conditions characterized by excess cortisol levels.
Biological Activities
- Progesterone Receptor Antagonism : this compound effectively blocks progesterone receptors, similar to Mifepristone, leading to alterations in cellular processes dependent on progesterone signaling.
- Nitric Oxide Pathway Modulation : Research indicates that this compound may influence nitric oxide (NO) pathways. For instance, studies have shown that Mifepristone can induce the release of NO in cervical cells during early pregnancy, suggesting a role in cervical ripening .
- Antioxidant Properties : Some studies suggest that compounds related to Mifepristone may exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in various biological systems .
1. Nitric Oxide Release Study
A clinical study involving 13 women treated with 200 mg of Mifepristone demonstrated significant increases (7.4- to 17.2-fold) in cervical fluid NO concentrations within three hours post-treatment. The expression of inducible NO synthase (iNOS) was notably upregulated in treated individuals compared to controls .
2. Ovarian Cancer Inhibition
Preclinical studies have shown that Mifepristone inhibits ovarian cancer cell proliferation both in vitro and in vivo. The compound blocked DNA synthesis and arrested the cell cycle at the G1-to-S transition by upregulating cyclin-dependent kinase inhibitors (p21 and p27), leading to reduced cdk2 activity. This suggests potential therapeutic applications for this compound in ovarian cancer treatment .
3. Induction of Labor
Mifepristone has been studied for its efficacy in labor induction. A meta-analysis indicated that women receiving Mifepristone were significantly more likely to enter labor or have a favorable cervix compared to those receiving placebo, highlighting its clinical utility .
Potential Applications
This compound is being explored for various therapeutic applications:
- Reproductive Health : As an antagonist of progesterone, it may assist in managing conditions related to hormonal imbalances.
- Oncology : Its ability to inhibit cancer cell growth positions it as a candidate for cancer therapies, particularly against ovarian and possibly other hormone-sensitive tumors.
- Vascular and Inflammatory Conditions : By modulating nitric oxide pathways, it could also play a role in treating conditions associated with vascular dysfunctions and inflammation.
属性
分子式 |
C29H35NO3 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC 名称 |
4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C29H35NO3/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3,4)33/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 |
InChI 键 |
GRLNVOPCHNVDKT-GCNJZUOMSA-N |
手性 SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
规范 SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















